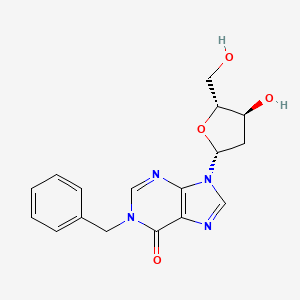

1-Benzyl-2'-deoxyinosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-2'-deoxyinosine, also known as this compound, is a useful research compound. Its molecular formula is C17H18N4O4 and its molecular weight is 342.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

1-Benzyl-2'-deoxyinosine can be synthesized through a straightforward method involving the direct benzylation of ionized 2'-deoxyinosine. This process utilizes benzyl bromide in the presence of sodium hydroxide, yielding the compound in varying efficiencies depending on the solvent used (e.g., 35% yield in trifluoroethanol and 80% in dimethylacetamide) . The synthesis pathway is crucial for further applications in research.

Antiviral Activity

Research indicates that nucleoside analogs like this compound exhibit potential antiviral properties. In various studies, nucleoside analogs have demonstrated effectiveness against a range of viruses, including hepatitis C virus (HCV) and influenza viruses. For instance, modifications to nucleosides have been shown to enhance their antiviral activity significantly .

Table 1: Antiviral Efficacy of Nucleoside Analogues

| Compound | Virus Targeted | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCV | TBD | |

| 2'-Methylguanosine | HCV | 50 | |

| INX-189 (ProTide) | DENV-2 | TBD |

Mutagenesis Studies

The compound has also been employed in mutagenesis studies to understand the effects of bulky exocyclic amino-substituted adducts on DNA. Research has shown that incorporating benzylated derivatives into DNA oligomers allows scientists to investigate how structural modifications influence mutagenicity . The study of these modifications helps elucidate the mechanisms by which certain compounds induce mutations.

Case Study: Site-Specific Mutagenesis

In a study examining the mutagenic potential of bulky adducts in Escherichia coli, researchers incorporated this compound into plasmid vectors. The findings suggested that structural variations significantly affect mutagenic potency, providing insights into DNA damage mechanisms and their implications for cancer research .

Biomedical Applications

The versatility of this compound extends to biomedical fields, where it is utilized as a building block for synthesizing more complex therapeutic agents. Its ability to modify nucleic acids makes it an essential component in developing new drugs aimed at treating viral infections and cancers.

Table 2: Biomedical Applications of Nucleoside Analogues

Propriétés

Formule moléculaire |

C17H18N4O4 |

|---|---|

Poids moléculaire |

342.35 g/mol |

Nom IUPAC |

1-benzyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one |

InChI |

InChI=1S/C17H18N4O4/c22-8-13-12(23)6-14(25-13)21-10-18-15-16(21)19-9-20(17(15)24)7-11-4-2-1-3-5-11/h1-5,9-10,12-14,22-23H,6-8H2/t12-,13+,14+/m0/s1 |

Clé InChI |

MWEHXPVIWYSEJL-BFHYXJOUSA-N |

SMILES isomérique |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN(C3=O)CC4=CC=CC=C4)CO)O |

SMILES canonique |

C1C(C(OC1N2C=NC3=C2N=CN(C3=O)CC4=CC=CC=C4)CO)O |

Synonymes |

1-benzyl-2'-deoxyinosine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.